8-Amino-3-deazaguanine
Overview
Description
8-Amino-3-deazaguanine is a synthetic purine analog known for its significant biological activity. This compound is structurally similar to guanine, a fundamental component of nucleic acids. The modification at the 3-position of the guanine ring system results in unique properties that make this compound a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Amino-3-deazaguanine can be synthesized through the ammonolysis of an imidazole precursor. One common method involves the use of methyl 2-(benzoylamino)-5-(cyanomethyl)-1H-imidazole-4-carboxylate as a starting material. The reaction proceeds under mild conditions with liquid ammonia, which facilitates the removal of protecting groups and the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves large-scale reactions using similar imidazole precursors. The process may include steps such as crystallization and purification to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 8-Amino-3-deazaguanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: The amino group at the 8-position can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the 8-position.
Scientific Research Applications
8-Amino-3-deazaguanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of nucleoside analogs and other complex molecules.
Biology: The compound is studied for its interactions with enzymes and nucleic acids, providing insights into biochemical pathways.
Industry: It is utilized in the development of pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 8-Amino-3-deazaguanine involves its incorporation into nucleic acids, where it competes with natural guanine. This competition can disrupt normal cellular processes, leading to the inhibition of nucleic acid synthesis and cell proliferation. The compound targets purine nucleoside phosphorylase, an enzyme involved in purine metabolism, thereby exerting its antitumor effects .
Comparison with Similar Compounds
3-Deazaguanine: Another purine analog with similar structural modifications.
8-Azaguanine: Known for its antineoplastic activity and structural resemblance to guanine.
Uniqueness: 8-Amino-3-deazaguanine is unique due to its specific modification at the 3-position, which imparts distinct biochemical properties. Unlike other analogs, it combines the features of both 3-deazaguanine and 8-aminoguanine, making it a versatile compound for various research applications .
Properties
IUPAC Name |
2,6-diamino-1,5-dihydroimidazo[4,5-c]pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c7-3-1-2-4(5(12)10-3)11-6(8)9-2/h1H,(H3,7,10,12)(H3,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGXIIXWKAONRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)C2=C1NC(=N2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10145855 | |
Record name | 8-Amino-3-deazaguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10145855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103438-45-5 | |
Record name | 8-Amino-3-deazaguanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103438455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Amino-3-deazaguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10145855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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